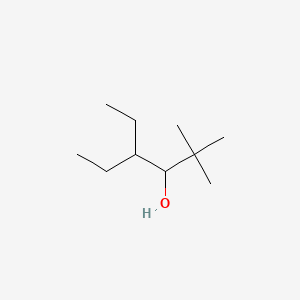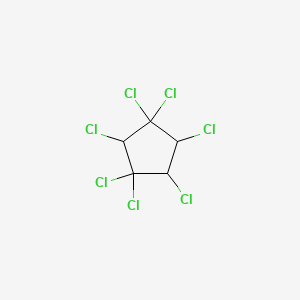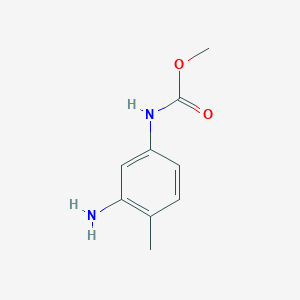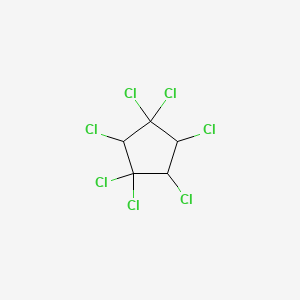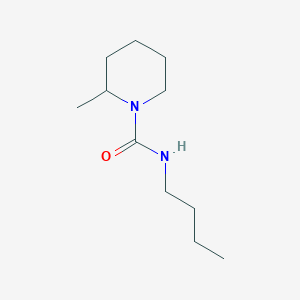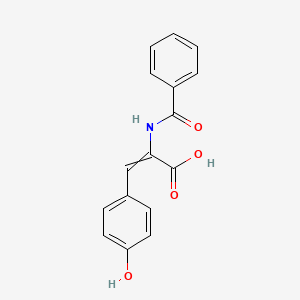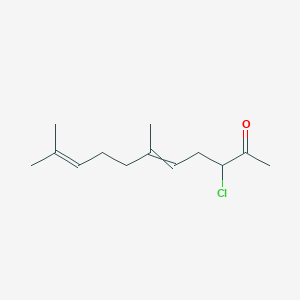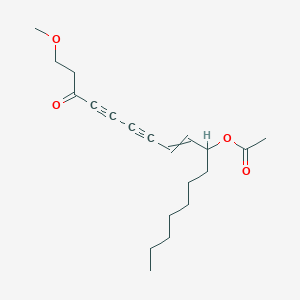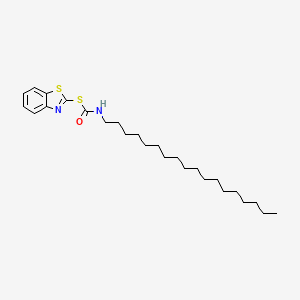
S-1,3-Benzothiazol-2-yl octadecylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-1,3-Benzothiazol-2-yl octadecylcarbamothioate is a derivative of benzothiazole, an aromatic heterocyclic compound Benzothiazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl octadecylcarbamothioate typically involves the reaction of 2-mercaptobenzothiazole with octadecyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
S-1,3-Benzothiazol-2-yl octadecylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Wissenschaftliche Forschungsanwendungen
S-1,3-Benzothiazol-2-yl octadecylcarbamothioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, antimicrobial properties, and other biochemical processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.
Industry: The compound is used in the development of materials with specific properties, such as surfactants, lubricants, and coatings.
Wirkmechanismus
The mechanism of action of S-1,3-Benzothiazol-2-yl octadecylcarbamothioate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The octadecyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzothiazole: The parent compound, which lacks the octadecyl group.
2-Mercaptobenzothiazole: A derivative with a thiol group, commonly used in rubber vulcanization.
Benzothiazole-2-carboxylic acid: A derivative with a carboxylic acid group, used in various chemical syntheses.
Uniqueness
S-1,3-Benzothiazol-2-yl octadecylcarbamothioate is unique due to the presence of the long octadecyl chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where enhanced lipophilicity and membrane interaction are desired, setting it apart from other benzothiazole derivatives.
Eigenschaften
CAS-Nummer |
67204-78-8 |
|---|---|
Molekularformel |
C26H42N2OS2 |
Molekulargewicht |
462.8 g/mol |
IUPAC-Name |
S-(1,3-benzothiazol-2-yl) N-octadecylcarbamothioate |
InChI |
InChI=1S/C26H42N2OS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-27-25(29)31-26-28-23-20-17-18-21-24(23)30-26/h17-18,20-21H,2-16,19,22H2,1H3,(H,27,29) |
InChI-Schlüssel |
OSSYMUFQFUEXAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)SC1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


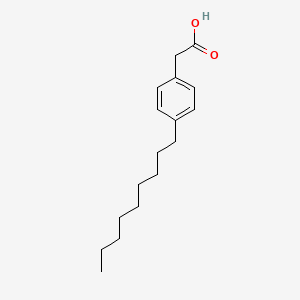
![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)

